4-Methoxynaphthalene-1-sulfonyl chloride
Overview
Description
4-Methoxynaphthalene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H9ClO3S and a molecular weight of 256.7 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H9ClO3S . The structure includes a methoxy group (-OCH3) and a sulfonyl chloride group (-SO2Cl) attached to a naphthalene ring .Scientific Research Applications
Chelation-assisted Nucleophilic Aromatic Substitution
4-Methoxynaphthalene-1-sulfonyl chloride and related compounds have been studied for their role in chelation-assisted nucleophilic aromatic substitution reactions. Research by Hattori et al. (1997) and (1995) explored the displacement of the methoxy group in methoxynaphthalenes using Grignard reagents, a process assisted by sulfonyl substituents. This research highlights the potential utility of these compounds in organic synthesis and chemical transformations (Hattori, Suzuki, Tomita, Takeda, & Miyano, 1997); (Hattori, Suzuki, Komuro, & Miyano, 1995).
Catalytic Acylation Studies
Deutsch et al. (2005) investigated the use of sulfated zirconia as a catalyst in the acylation of methoxynaphthalenes, including 1-methoxynaphthalene. This study provides insights into the potential of methoxynaphthalenes in the synthesis of aromatic ketones, demonstrating the versatility of these compounds in catalyzed chemical reactions (Deutsch, Prescott, Müller, Kemnitz, & Lieske, 2005).
Fluorescent Labeling in High-Performance Liquid Chromatography
Tsuruta and Inoue (1998) developed a highly sensitive fluorescent labeling reagent based on methoxynaphthalene derivatives for the determination of amino acids by high-performance liquid chromatography (HPLC). This application demonstrates the significance of methoxynaphthalene derivatives in analytical chemistry, particularly in the sensitive detection of biological compounds (Tsuruta & Inoue, 1998).
Synthesis of Optically Active SulfoxidesBell and McCaffery (
- explored the use of menthyl 2-methoxynaphthalene-1-sulfinates in the synthesis of optically active sulfoxides. Their research demonstrated the potential of methoxynaphthalene derivatives in asymmetric synthesis, contributing to the field of chiral chemistry and the production of optically active compounds (Bell & McCaffery, 1994).
Anticancer Activity of Chalcone Analogues
Muškinja et al. (2019) synthesized a series of sulfonyl esters, including those derived from methoxynaphthalene, and evaluated their in vitro cytotoxic activities against various cancer cell lines. This research underscores the importance of methoxynaphthalene derivatives in medicinal chemistry, particularly in the development of potential anticancer agents (Muškinja et al., 2019).
Synthesis of Poly(ether-amide)s Containing Dinaphthosulfone Units
Shockravi, Mehdipour‐Ataei, and Naghdi (2011) conducted research on the synthesis of novel poly(ether-amide)s containing dinaphthosulfone units, incorporating methoxynaphthalene derivatives. This study highlights the role of these derivatives in the development of new polymeric materials with potential applications in various industries, including materials science and engineering (Shockravi, Mehdipour‐Ataei, & Naghdi, 2011).
Properties
IUPAC Name |
4-methoxynaphthalene-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3S/c1-15-10-6-7-11(16(12,13)14)9-5-3-2-4-8(9)10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUOWSIJWYQOJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588298 | |
Record name | 4-Methoxynaphthalene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56875-55-9 | |
Record name | 4-Methoxynaphthalene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxynaphthalene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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